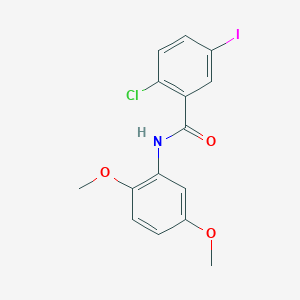![molecular formula C21H16N2O5S B343239 [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B343239.png)
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of thienyl, carbohydrazonoyl, phenyl, and benzodioxole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the thienylacetyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl and benzodioxole derivatives under controlled conditions to form the final compound. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various organic solvents. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline production and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate shares similarities with other compounds containing thienyl, carbohydrazonoyl, phenyl, and benzodioxole groups.
- Examples include 3-[2-(2-Thienylacetyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-4-carboxylate and 3-[2-(2-Thienylacetyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-6-carboxylate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s structure allows for unique interactions and reactivity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H16N2O5S |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
[3-[(Z)-[(2-thiophen-2-ylacetyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C21H16N2O5S/c24-20(11-17-5-2-8-29-17)23-22-12-14-3-1-4-16(9-14)28-21(25)15-6-7-18-19(10-15)27-13-26-18/h1-10,12H,11,13H2,(H,23,24)/b22-12- |
Clé InChI |
ZAXIIKRDJITBGN-UUYOSTAYSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N\NC(=O)CC4=CC=CS4 |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)CC4=CC=CS4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-{2-[(2,5-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B343156.png)
![N'-{(Z)-[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(2,5-dichlorophenoxy)acetohydrazide](/img/structure/B343158.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-propenylidene]-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B343160.png)
![(6E)-4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enylidene]amino]-6-(3H-1,3-benzoxazol-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B343161.png)
![(6Z)-4-benzyl-6-[[(2-phenyl-1,3-benzoxazol-5-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B343163.png)

![2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B343170.png)
![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343171.png)
![2-chloro-5-iodo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343174.png)
![2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343175.png)
![2-chloro-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343176.png)
![ethyl {2-[2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B343178.png)
![2-chlorobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343179.png)
![N-[1-({2-[(4,5-dibromo-2-furyl)methylene]hydrazino}carbonyl)-3-methyl-4-phenyl-1,3-butadienyl]benzamide](/img/structure/B343180.png)
